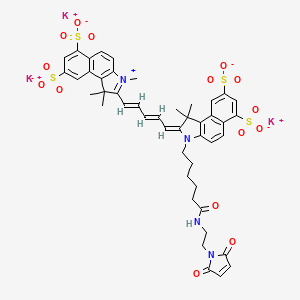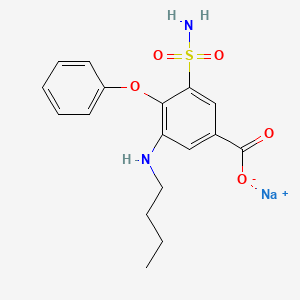
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group.
Sulfonation: The amino group is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling Reaction: The sulfonated intermediate is coupled with a butylamine derivative under controlled conditions to introduce the butylamino group.
Phenoxy Substitution: Finally, the phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and butylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or alkoxide ions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and sulfides.
Substitution Products: Halogenated or alkylated derivatives.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Used in the labeling of proteins for tracking and imaging studies.
Medicine:
Antibacterial Agent: Explored for its potential as an antibacterial agent due to its sulfonamide moiety.
Drug Development: Investigated as a lead compound for developing new therapeutic agents.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Employed in the formulation of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
- Sodium 4-(aminosulphonyl)-5-(butylamino)-3-phenoxybenzoate
- Sodium 3-(aminosulphonyl)-4-(butylamino)-5-phenoxybenzoate
- Sodium 5-(aminosulphonyl)-3-(butylamino)-4-phenoxybenzoate
Comparison:
- Structural Differences: The position of the substituents on the aromatic ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Features: Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate is unique due to its specific substitution pattern, which may confer distinct binding properties and biological effects compared to its analogs.
Properties
CAS No. |
28434-74-4 |
|---|---|
Molecular Formula |
C17H19N2NaO5S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13;/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23);/q;+1/p-1 |
InChI Key |
QDFGOJHAQZEYQL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)[O-])S(=O)(=O)N)OC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


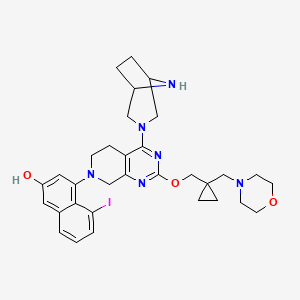

![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
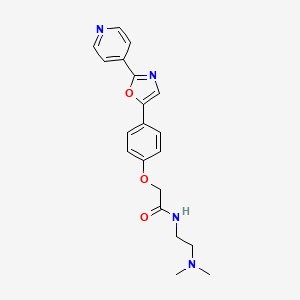
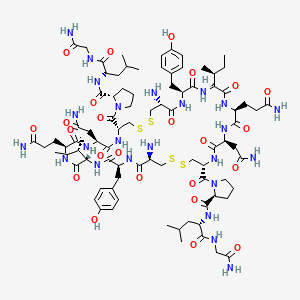
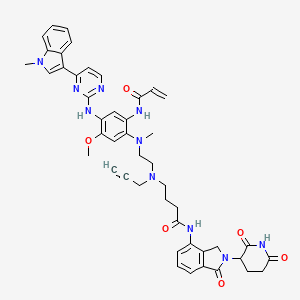
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
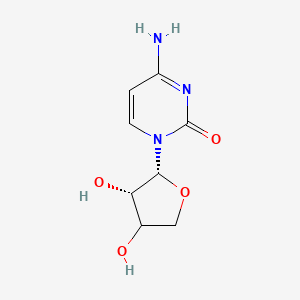
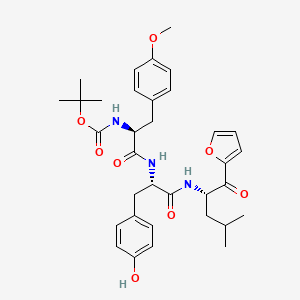
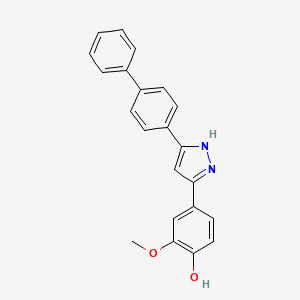
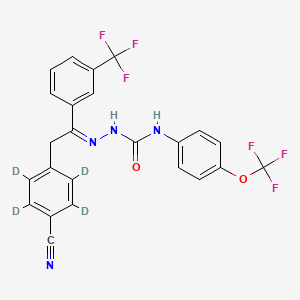
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
